molecular formula C8H15N3O2S B1528828 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1476111-78-0

3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide

Numéro de catalogue: B1528828
Numéro CAS: 1476111-78-0
Poids moléculaire: 217.29 g/mol
Clé InChI: XMOSSRHBQAHNLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound features a sulfonamide group, which is often associated with various biological activities.

Activité Biologique

3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide is an organic compound that has garnered attention in pharmacological research due to its significant biological activities, particularly as an inhibitor of specific enzymes involved in metabolic pathways. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H15N3O2S
  • Molecular Weight : 189.29 g/mol
  • Structure : The compound features a pyrazole ring substituted with a tert-butyl group and a sulfonamide moiety, which contributes to its biological activity.

1. Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Research indicates that this compound acts as a potent inhibitor of PTP1B, an enzyme implicated in insulin signaling and glucose metabolism. Inhibition of PTP1B can enhance insulin sensitivity, making this compound a candidate for managing metabolic disorders such as diabetes and obesity.

2. Anti-inflammatory Effects

Studies have shown that derivatives of pyrazole sulfonamides, including this compound, exhibit anti-inflammatory properties. For example, in LPS-induced RAW264.7 macrophage cells, certain derivatives demonstrated significant inhibition of nitric oxide (NO) production and pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential applications in treating inflammatory diseases.

The biological effects of this compound are primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, thereby altering their activity. This mechanism underlies its efficacy in inhibiting PTP1B and modulating inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
PTP1B InhibitionEnhances insulin sensitivity; potential for diabetes treatment
Anti-inflammatorySignificant reduction in NO and cytokine production in macrophages
CytotoxicityEvaluated using MTT assay; some derivatives showed low cytotoxicity at therapeutic concentrations

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Starting with appropriate hydrazine derivatives.
  • Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the sulfonamide group.
  • Purification : Crystallization or chromatography to isolate the final product.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how can researchers optimize reaction conditions?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by sulfonamide functionalization. For example, analogous pyrazole derivatives (e.g., methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate) are synthesized via cyclocondensation of hydrazines with β-keto esters or via Suzuki coupling for aryl-substituted pyrazoles . Optimization can be achieved using Design of Experiments (DoE) methodologies:

  • Key variables : Temperature, catalyst type, solvent polarity, and reaction time.
  • Statistical tools : Full factorial designs (2^k) or response surface methodology (RSM) to identify optimal conditions .
  • Example workflow : Screen variables using a fractional factorial design, then refine with central composite design (CCD) to maximize yield and purity .

Q. What spectroscopic characterization methods are most effective for confirming the structure of this compound?

Methodological Answer: A combination of techniques is critical:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl at C3, methyl at N1). Compare chemical shifts with similar pyrazole sulfonamides .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₈H₁₅N₃O₂S) via exact mass matching .
  • X-ray crystallography : For unambiguous confirmation, use single-crystal diffraction (e.g., APEX2 software for data collection) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard profile : Likely irritant (skin/eyes) and moderate toxicity (oral/inhalation), based on structurally related sulfonamides .
  • Safety protocols :
    • Use fume hoods and PPE (gloves, goggles).
    • Store in inert atmospheres to prevent decomposition.
    • Follow spill management guidelines (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict reaction pathways for derivatives of this compound?

Methodological Answer:

  • Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states for sulfonamide derivatization .
  • Software tools : Gaussian, ORCA, or ICReDD’s automated reaction discovery platforms to simulate substituent effects on reactivity .
  • Validation : Cross-check computational predictions with experimental kinetic data (e.g., Hammett plots for electronic effects) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this sulfonamide?

Methodological Answer:

  • Pharmacokinetic analysis : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to assess bioavailability discrepancies .
  • Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to verify binding affinity in physiological conditions .
  • In silico modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict tissue distribution and dose-response relationships .

Q. How to design experiments to investigate structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

  • SAR variables : Vary substituents at pyrazole C3 (e.g., tert-butyl vs. aryl) and sulfonamide groups.
  • Experimental design : Use a mixed-level factorial design (e.g., 3×2×2 for substituent size, electronic effects, and steric hindrance) .
  • Data analysis : Apply multivariate regression (PLS or PCA) to correlate structural features with bioactivity (e.g., IC₅₀ values) .

Q. How can researchers optimize membrane permeability for this compound in drug discovery contexts?

Methodological Answer:

  • Lipophilicity tuning : Introduce polar groups (e.g., hydroxyl) while maintaining tert-butyl for metabolic stability .
  • PAMPA assay : Screen permeability using artificial membranes; compare with reference compounds (e.g., propranolol for high permeability) .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers to identify permeability bottlenecks .

Propriétés

IUPAC Name

3-tert-butyl-1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S/c1-8(2,3)7-6(14(9,12)13)5-11(4)10-7/h5H,1-4H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOSSRHBQAHNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide
3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide
tert-Butylmagnesium chloride
3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide
3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide
3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide
3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.